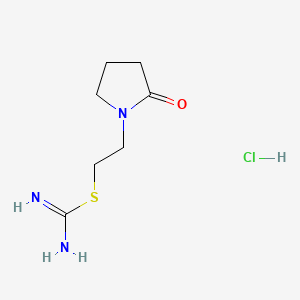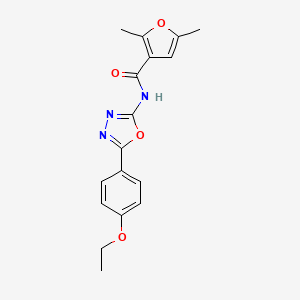
N-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamid
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques like X-ray crystallography . The analysis might discuss features like the compound’s stereochemistry, its conformation, and the types of bonds and functional groups present.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of those reactions .Physical And Chemical Properties Analysis
This would include information like the compound’s melting point, boiling point, solubility, and stability. It might also discuss properties like its acidity or basicity, its polarity, and its spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Synthese und Struktur
Die Verbindung wird durch die Cyclisierungsreaktion von 3-(4-Ethoxyphenyl)-1-(Naphthalen-1-yl)prop-2-en-1-on unter Verwendung von Hydrazinhydrat in einem Essigsäuremedium synthetisiert. Dieser Prozess liefert 1-[5-(4-Ethoxyphenyl)-3-(Naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-on . Die Struktur wird durch verschiedene analytische Techniken bestätigt, einschließlich IR-, 1H-NMR-, 13C-NMR- und Massenspektrometrie-Daten.
a. Antidiabetische Eigenschaften: Es wurde berichtet, dass Pyrazolinderivate antidiabetische Wirkungen aufweisen . Weitere Studien könnten die spezifischen Mechanismen und potenziellen therapeutischen Anwendungen untersuchen.
b. Antituberkulose-Aktivität: Verbindungen, die den Pyrazolin-Pharmakophor enthalten, haben Antituberkulose-Eigenschaften gezeigt . Die Untersuchung der Wirksamkeit dieser Verbindung gegen Mycobacterium tuberculosis könnte wertvoll sein.
c. Antidepressive und Antikonvulsive Wirkungen: Pyrazolin-basierte Moleküle haben sich als vielversprechend für Antidepressiva und Antikonvulsiva erwiesen . Die Forschung könnte ihre Auswirkungen auf neuronale Bahnen und Neurotransmittersysteme untersuchen.
d. Antibakterielle und entzündungshemmende Eigenschaften: Pyrazoline wurden mit antimikrobiellen und entzündungshemmenden Aktivitäten in Verbindung gebracht . Die Untersuchung der Auswirkungen dieser Verbindung auf das mikrobielle Wachstum und die Entzündungspfade könnte sich lohnen.
e. Antitumorpotenzial: Bestimmte Pyrazolinderivate weisen Antitumoreigenschaften auf . Weitere Studien könnten die Auswirkungen dieser Verbindung auf Krebszelllinien und potenzielle Wirkmechanismen bewerten.
f. Antiamöbische Aktivität: Die Untersuchung der Wirksamkeit der Verbindung gegen Amöbeninfektionen könnte relevant sein .
Molekular Docking
Die Verbindung wurde an der aktiven Stelle des Cytochrom P450 14α-Sterol-Demethylase (CYP51) aus Mycobacterium tuberculosis angedockt . CYP-Enzyme spielen eine entscheidende Rolle beim Metabolismus von Arzneimitteln und endogenen Verbindungen. Die Untersuchung von Interaktionen mit CYP51 kann Einblicke in seine potenzielle therapeutische Relevanz liefern.
Zusammenfassend lässt sich sagen, dass „N-(5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,5-dimethylfuran-3-carboxamid“ in verschiedenen Bereichen vielversprechend ist und weitere Forschung sein volles Potenzial aufdecken kann. 🌟
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-4-22-13-7-5-12(6-8-13)16-19-20-17(24-16)18-15(21)14-9-10(2)23-11(14)3/h5-9H,4H2,1-3H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQQEFFBEYPWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(OC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142725 | |
| Record name | N-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethyl-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171733-19-9 | |
| Record name | N-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethyl-3-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171733-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethyl-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-methoxy-6-methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B1650277.png)
![1-[6-Methyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B1650278.png)

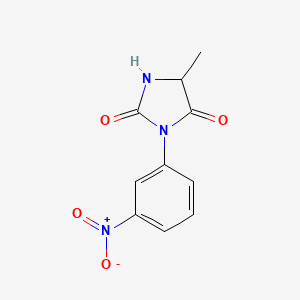
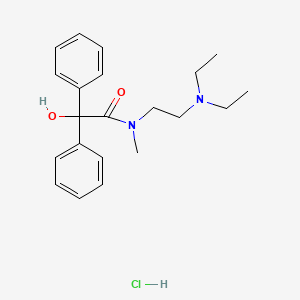
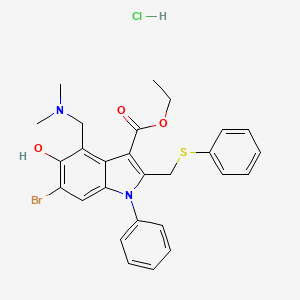

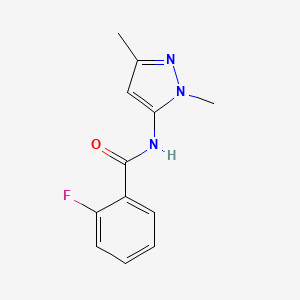
![1-ethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B1650290.png)
![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-chloro-6-fluorobenzamide](/img/structure/B1650292.png)
![N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}piperazin-1-yl)acetamide](/img/structure/B1650293.png)
![1-benzyl-N-[4-(methanesulfonamido)phenyl]-3-(3-methoxyphenyl)pyrazole-4-carboxamide](/img/structure/B1650294.png)
![N-{5-amino-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-N'-(tert-butyl)urea](/img/structure/B1650297.png)
